molecular formula C19H22BrN5O2 B2593205 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide CAS No. 1326830-85-6

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide

Cat. No.: B2593205
CAS No.: 1326830-85-6
M. Wt: 432.322
InChI Key: XVAYPLAJMSUNAK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-d][1,2,4]triazine ring and a bromophenyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

Azo-Coupling and Heterocyclic Synthesis : A study by Ledenyova et al. (2014) explores the azo-coupling of pyrazole-3(5)-diazonium chlorides with cyanothioacetamide, leading to the synthesis of pyrazolo[5,1-c][1,2,4]triazine-3-carbothioamides. These compounds can be further modified to yield various heterocyclic compounds, showcasing the versatility in synthesizing complex molecules for potential applications in material science and pharmaceuticals (Ledenyova, Didenko, Dotsenko, & Shikhaliev, 2014).

Antimicrobial Activity

Novel Heterocycles with Antimicrobial Properties : Research by Bondock et al. (2008) demonstrates the utilization of a similar compound as a key intermediate for the synthesis of new heterocycles, including coumarin, pyridine, and pyrazole derivatives. These compounds exhibit antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer and Antimicrobial Evaluation

Synthesis and Biological Activities : Another study by Riyadh, Kheder, and Asiry (2013) focuses on the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds were tested for their anticancer and antimicrobial activities, indicating the potential for medical applications in treating various diseases (Riyadh, Kheder, & Asiry, 2013).

Molecular Docking Studies

Pyrazole-Imidazole-Triazole Hybrids : A recent study by Punia et al. (2021) synthesized pyrazole-imidazole-triazole hybrids and evaluated them for antimicrobial activity. One compound showed significant potency against A. niger, demonstrating the potential for developing new antimicrobial agents. Molecular docking studies provided insights into the binding interactions of these compounds with microbial targets (Punia, Verma, Kumar, Kumar, & Deswal, 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the compound’s structure and properties .

Future Directions

The future research directions for a compound like this could be vast. It could be studied for potential medicinal properties, used as a building block in the synthesis of more complex molecules, or investigated for its physical and chemical properties .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O2/c1-3-9-23(10-4-2)18(26)12-24-19(27)17-11-16(22-25(17)13-21-24)14-5-7-15(20)8-6-14/h5-8,11,13H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAYPLAJMSUNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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